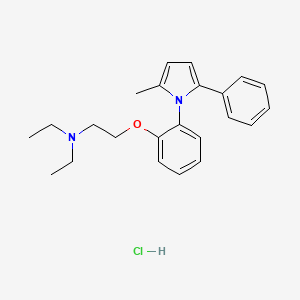

Leiopyrrole hydrochloride

Description

Historical Context of Pyrrole (B145914) Derivatives in Chemical and Biological Sciences

The journey of pyrrole and its derivatives is a rich narrative that spans from foundational synthetic discoveries to the identification of powerful biological activities. This progression has cemented the status of pyrrole-containing structures as essential elements in the fields of medicinal chemistry and materials science. nih.gov

Evolution of Synthetic Strategies for Pyrrole-Containing Scaffolds

For more than a century, the synthesis of the pyrrole ring system has been a subject of considerable scientific inquiry. researchgate.net Initial methodologies, such as the Paal-Knorr and Hantzsch syntheses, laid the groundwork for creating these heterocyclic compounds. The growing need for more intricate and functionally varied pyrroles drove the creation of more advanced and effective synthetic routes. researchgate.netscispace.com The development of transition metal-catalyzed cross-coupling reactions, for instance, has provided efficient ways to create arylated pyrroles. researchgate.netacs.orgresearchgate.net These evolving strategies have been crucial in providing access to a diverse range of pyrrole derivatives, including the 2-arylated pyrroles, enabling systematic investigation of their structure-activity relationships. rsc.org

Recognition of Biological Activities Associated with Arylated Pyrroles

The attachment of an aryl group to the pyrrole ring has been found to bestow a variety of important biological functions. researchgate.net Research has indicated that arylated pyrroles can interact with numerous biological targets, resulting in antimicrobial, anti-inflammatory, and anticancer effects. scirp.orgmdpi.com The precise placement of the aryl group, as is the case in 2-arylated pyrroles, can have a significant impact on how the compound interacts with biological systems. researchgate.net This understanding has fueled additional research into the creation and assessment of new arylated pyrrole derivatives for their therapeutic potential. nih.gov

Academic Significance of Leiopyrrole (B1674708) Hydrochloride as a Model Compound

Among the wide array of pyrrole derivatives, Leiopyrrole hydrochloride has become a key model compound, especially in the investigation of anticholinergic agents and the chemistry of 2-arylated pyrroles. medkoo.com

Its Position as a 2-Arylated Pyrrole Derivative in Research

This compound's chemical structure as a 2-arylated pyrrole derivative is central to its scientific importance. smolecule.com This structural feature is a primary determinant of its chemical behavior and biological interactions. As a 2-arylated pyrrole, it provides researchers with a valuable instrument to examine the structural necessities for activity at particular biological targets. The synthesis and analysis of this compound have offered understanding of the chemical reactivity and conformational possibilities of this class of compounds.

Foundational Research Contributions to Anticholinergic Agent Understanding

This compound has been key in foundational research that has expanded the knowledge of anticholinergic agents. medkoo.comnumberanalytics.com These agents function by obstructing the neurotransmitter acetylcholine (B1216132) at muscarinic receptors. numberanalytics.commedlink.comwikipedia.org Research involving this compound has been crucial in defining the essential structural features, or pharmacophore, required for strong anticholinergic effects. It has been specifically recognized as a potent and selective antagonist for the M1 muscarinic acetylcholine receptor. nih.govmdpi.comscbt.com This selectivity is a vital characteristic for its application as a research tool, enabling the targeted study of M1 receptor function. nih.gov

Scope and Research Imperatives for this compound Studies

The investigation of this compound remains a dynamic field of scientific inquiry. Current research focuses on further elucidating its molecular mechanism of action and designing novel analogs that may offer enhanced selectivity and potency. The knowledge acquired from the study of this compound can inform the creation of new therapeutic agents for various conditions where modulation of muscarinic receptors is advantageous. dovepress.com The continued exploration of its chemical and biological characteristics ensures its lasting importance in medicinal chemistry.

Interactive Data Table: Physicochemical Properties of Leiopyrrole

| Property | Value | Source |

| Molecular Formula | C23H29ClN2O | epa.gov |

| Average Mass | 384.95 g/mol | epa.gov |

| Monoisotopic Mass | 384.196841 g/mol | epa.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

14435-78-0 |

|---|---|

Molecular Formula |

C23H29ClN2O |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

N,N-diethyl-2-[2-(2-methyl-5-phenylpyrrol-1-yl)phenoxy]ethanamine;hydrochloride |

InChI |

InChI=1S/C23H28N2O.ClH/c1-4-24(5-2)17-18-26-23-14-10-9-13-22(23)25-19(3)15-16-21(25)20-11-7-6-8-12-20;/h6-16H,4-5,17-18H2,1-3H3;1H |

InChI Key |

JTOGCNWNXIHUHX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1N2C(=CC=C2C3=CC=CC=C3)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Pathway Investigations

Established Synthetic Routes for Leiopyrrole (B1674708) Hydrochloride

The synthesis of a complex molecule like leiopyrrole, which is N,N-diethyl-2-[2-(2-methyl-5-phenylpyrrol-1-yl)phenoxy]ethanamine, relies on a sequence of established chemical reactions. These routes typically involve the initial formation of the pyrrole (B145914) core, followed by specific functionalization, and concluding with the preparation of the hydrochloride salt.

Regiospecific Synthesis of the Pyrrole Core

The formation of the pyrrole ring is a foundational step in the synthesis of leiopyrrole. Several classical methods are employed to construct this heterocyclic scaffold with control over the position of substituents.

The Paal-Knorr synthesis is a widely used and high-yielding method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine, often under acidic conditions, producing only water as a byproduct. acs.org For a molecule like leiopyrrole, this would hypothetically involve the reaction between 1-phenylpentane-1,4-dione and 2-(2-aminophenoxy)-N,N-diethylethanamine.

Another established method is the Knorr pyrrole synthesis , which constructs the pyrrole ring by reacting an α-amino-ketone with a β-ketoester under acidic conditions. lucp.netsemanticscholar.org This method is particularly useful for creating specifically substituted pyrroles.

The Hantzsch pyrrole synthesis involves the reaction of an α-haloketone with a β-ketoester and ammonia (B1221849) or a primary amine. These classical methods, while effective, sometimes require harsh conditions, such as high temperatures and strong acids. semanticscholar.org

Table 1: Comparison of Classical Pyrrole Synthesis Methods

| Synthesis Method | Reactants | Conditions | Key Features |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, primary amine | Typically acid-catalyzed (e.g., acetic acid, lactic acid). semanticscholar.org | High atom economy, water is the only byproduct. acs.org |

| Knorr Synthesis | α-amino-ketone, β-ketoester | Heat treatment under acidic conditions. semanticscholar.org | Versatile for producing various substituted pyrroles. lucp.net |

| Hantzsch Synthesis | α-haloketone, β-ketoester, amine/ammonia | Base-catalyzed condensation followed by cyclization. | Allows for the synthesis of polysubstituted pyrroles. |

Arylation Procedures for C2-Substitution

The introduction of an aryl group, such as the C5-phenyl group in leiopyrrole, is a critical functionalization step. While direct electrophilic substitution on the pyrrole ring is possible, modern organic synthesis often relies on more regioselective cross-coupling reactions. semanticscholar.org The regioselective arylation of pyrroles can be challenging to control but is achievable through methods like selective halogenation followed by a Suzuki-Miyaura reaction. nih.gov

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for this purpose. bohrium.com These reactions couple the pyrrole core directly with aryl halides or their equivalents, avoiding the need to pre-functionalize the pyrrole ring. rsc.orgacs.org For instance, the C2-arylation of N-acyl pyrroles with aryl halides has been successfully developed using a Pd(PPh₃)₄ catalyst. rsc.org Similar strategies can be applied for arylation at other positions, such as C5. Ruthenium-catalyzed C2-H arylation using boronic acids has also been reported, expanding the toolkit for creating aryl-substituted pyrroles. researchgate.net

Table 2: Selected Catalytic Systems for Direct Arylation of Pyrroles

| Catalyst System | Coupling Partners | Position(s) Targeted | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ / Ag₂CO₃ | N-acyl pyrrole, aryl halide | C2 | rsc.org |

| Palladium acetate (B1210297) / 2-(dicyclohexylphosphino)-biphenyl | Pyrrole, aryl chloride | General | acs.org |

| [{RuCl₂(p-cymene)}₂] / AgSbF₆ | Pyrrole derivative, boronic acid | C2 | researchgate.net |

| Palladium / Norbornene (cooperative catalysis) | Free N-H pyrrole, glycosyl halide | C5 | researchgate.net |

Salt Formation Strategies (Hydrochloride)

The final step in preparing leiopyrrole hydrochloride involves converting the free base form of the molecule into its hydrochloride salt. This is a standard procedure in pharmaceutical chemistry to improve the solubility, stability, and handling of amine-containing compounds. ontosight.aicymitquimica.com

The process typically involves dissolving the purified leiopyrrole base in a suitable organic solvent, such as diethyl ether, ethanol, or ethyl acetate. google.comgoogle.com Subsequently, a solution of hydrochloric acid (e.g., HCl in ether or ethanol) is added, often under controlled temperature conditions like an ice-water bath, until the pH reaches an acidic value (e.g., pH 2). google.com The resulting hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be isolated by filtration and then dried. google.comcdnsciencepub.com The stability of hydrochloride salts during processes like lyophilization (freeze-drying) is an important consideration for formulation. google.com

Novel Synthetic Approaches and Methodological Advancements

Research in synthetic chemistry continuously seeks to improve efficiency, selectivity, and environmental sustainability. These advancements are applicable to the synthesis of leiopyrrole and related derivatives.

Catalytic Strategies in Pyrrole Derivatization

Modern synthetic methods increasingly employ advanced catalytic systems to achieve transformations that are difficult or inefficient using classical approaches. Beyond the palladium and ruthenium catalysts used for arylation, other metals have shown significant promise.

Gold-catalyzed reactions: Gold catalysts can facilitate cascade reactions, such as the hydroamination/cyclization of α-amino ketones with alkynes, to produce substituted pyrroles with high regioselectivity. organic-chemistry.org

Nano-catalysis: The use of nano-catalysts, such as copper oxide nanoparticles, offers high efficiency for reactions like dehydrogenative coupling of alcohols and amines to form pyrrole rings. lucp.netresearchgate.net These catalysts can often be recycled, adding to the sustainability of the process. researchgate.net

Borane-catalyzed dehydrogenation: A novel approach involves the direct dehydrogenation of widely available pyrrolidines (the saturated analog of pyrroles) to form pyrroles. acs.org This transformation can be achieved using a commercially available borane (B79455) catalyst, B(C₆F₅)₃, under operationally simple conditions. acs.org

Green Chemistry Principles in Leiopyrrole Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. lucp.net These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles.

Key green strategies include:

Use of Greener Solvents: Replacing toxic and volatile organic solvents with environmentally benign alternatives like water or water-ethanol mixtures is a primary goal. nih.gov The Paal-Knorr synthesis, for example, can be effectively carried out in water using a catalyst like iron(III) chloride. organic-chemistry.org

Solvent-Free Reactions: Mechanochemical methods, such as ball milling, can enable reactions to proceed in the absence of any solvent. lucp.net The use of bio-sourced organic acids like citric acid as catalysts in these solventless reactions further enhances their green credentials. lucp.net

Energy Efficiency: Employing alternative energy sources like ultrasound (sonochemistry) or microwave irradiation can increase reaction rates, often at lower temperatures than conventional heating, thereby saving energy. semanticscholar.orgbeilstein-journals.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle. acs.org Multicomponent reactions, which combine three or more reactants in a single step, are highly atom-economical and efficient for building molecular complexity. rsc.org

Table 3: Overview of Green Chemistry Strategies in Pyrrole Synthesis

| Green Strategy | Example Application | Advantages | Reference |

|---|---|---|---|

| Aqueous Media | Paal-Knorr synthesis using FeCl₃ in water. | Avoids hazardous organic solvents, simplifies workup. | organic-chemistry.org |

| Solvent-Free Conditions | Mechanochemical (ball milling) synthesis with a "green" organic acid catalyst. | Eliminates solvent waste, non-toxic catalyst. | lucp.net |

| Alternative Energy | Ultrasound-assisted synthesis using lactic acid as a recyclable medium. | Increased reaction rates, avoids high temperatures. | semanticscholar.org |

| Multicomponent Reactions | Catalyst-free reaction of succinaldehyde, a primary amine, and an activated carbonyl. | High atom economy, operational simplicity, avoids protection-deprotection steps. | rsc.org |

Total Synthesis of this compound and Related Structural Motifs

The "total synthesis" of this compound refers to its de novo construction from simple, commercially available starting materials. The core of leiopyrrole is a 1,2,5-trisubstituted pyrrole. A classical approach to this structural motif is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. osti.gov

In the context of leiopyrrole, this would involve the reaction of 1-phenyl-1,4-pentanedione (B1580630) with 2-(2-aminoethoxy)-N,N-diethylethanamine. The initial step is the formation of a Schiff base between the amine and one of the ketone functionalities, followed by cyclization and dehydration to form the aromatic pyrrole ring. The resulting leiopyrrole base can then be treated with hydrochloric acid to yield the desired salt.

Another prominent method for the synthesis of substituted pyrroles is the Hantzsch pyrrole synthesis. This multicomponent reaction involves the condensation of an α-haloketone, a β-ketoester, and an amine. scispace.comsyrris.com For a structure like leiopyrrole, this would necessitate a more complex, multi-step sequence to introduce the specific substituents required.

Research into the synthesis of related 1-aryl-2,5-dimethylpyrroles has demonstrated the utility of the Paal-Knorr reaction, achieving good yields by reacting 2,5-hexanedione (B30556) with various anilines. osti.gov These studies provide a solid foundation for the development of a robust total synthesis of leiopyrrole.

Table 2: Key Reactions in the Synthesis of Substituted Pyrroles

| Reaction Name | Reactants | Product | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, primary amine | Substituted pyrrole | Simple, high-yielding for many substrates. osti.gov |

| Hantzsch Pyrrole Synthesis | α-Haloketone, β-ketoester, amine | Substituted pyrrole | Multicomponent reaction, allows for diverse substitution patterns. scispace.comsyrris.com |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Michael acceptor | Substituted pyrrole | Forms the pyrrole ring in a single step. |

Stereochemical Considerations in Leiopyrrole Synthesis

This compound is an achiral molecule, meaning it does not possess any stereocenters and is not optically active. vulcanchem.com The molecule has a plane of symmetry, and therefore, its synthesis does not require stereochemical control.

However, the broader field of pyrrole synthesis often involves the creation of chiral molecules, where stereochemistry plays a critical role in their biological activity. For instance, the reduction of a substituted pyrrole can lead to the formation of a pyrrolidine (B122466) with multiple new stereocenters. acs.org In such cases, the stereochemical outcome of the reaction is of paramount importance.

The diastereoselective reduction of substituted pyrroles has been achieved using heterogeneous catalysis, where the existing substituents on the pyrrole ring direct the approach of the hydrogenation catalyst. acs.org This allows for the synthesis of specific diastereomers of functionalized pyrrolidines.

Furthermore, the use of chiral auxiliaries attached to the pyrrole ring can induce stereoselectivity in reactions such as the Birch reduction, leading to the formation of enantioenriched dehydroproline derivatives. researchgate.net While not directly applicable to the synthesis of leiopyrrole itself, these methodologies highlight the sophisticated strategies available for controlling stereochemistry in the synthesis of pyrrole-containing compounds. Should a chiral analog of leiopyrrole be desired, these principles would be essential in its design and synthesis.

Mechanistic Investigations of Leiopyrrole Hydrochloride Pre Clinical and in Vitro

Molecular Target Identification and Characterization

This section would typically detail the specific proteins, enzymes, or receptors that Leiopyrrole (B1674708) hydrochloride interacts with. Research would identify the primary molecular target to understand its mechanism of action.

Receptor Binding Kinetics and Thermodynamics (e.g., Muscarinic Receptors)

This subsection would present data from radioligand binding assays or other biophysical techniques. Key parameters such as the equilibrium dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) would be quantified to describe the affinity and binding kinetics of the compound to its target, such as muscarinic acetylcholine (B1216132) receptors. nih.govnih.govvu.nl Thermodynamic parameters like changes in enthalpy (ΔH) and entropy (ΔS) would offer insight into the forces driving the binding interaction.

Example Data Table (Hypothetical)

| Receptor Subtype | Ki (nM) | kon (x 105 M-1s-1) | koff (x 10-3 s-1) | Residence Time (min) |

|---|---|---|---|---|

| M1 | Data | Data | Data | Data |

| M2 | Data | Data | Data | Data |

| M3 | Data | Data | Data | Data |

Ligand-Receptor Interaction Profiling

Here, studies using techniques like site-directed mutagenesis, computational modeling, or structural biology (e.g., X-ray crystallography) would be described to identify the specific amino acid residues within the receptor's binding pocket that interact with Leiopyrrole hydrochloride.

Cellular and Subcellular Modulatory Effects (In Vitro Models)

This section would shift focus from the molecular level to the effects of the compound on whole cells or subcellular components in a laboratory setting.

Receptor Occupancy and Signal Transduction Cascades

This part would correlate receptor binding with downstream cellular signaling. For G protein-coupled receptors like muscarinic receptors, this would involve measuring the activation of specific G proteins (e.g., Gq/11 or Gi/o) and the subsequent production of second messengers. mdpi.comguidetopharmacology.org

Electrophysiological Responses in Excitable Cells

Using techniques like patch-clamp electrophysiology on cells such as neurons or muscle cells, this subsection would detail how this compound alters ion channel activity, membrane potential, and firing patterns.

Intracellular Pathway Perturbations (e.g., cAMP, Ca2+ signaling)

This final subsection would provide quantitative data on how the compound affects key intracellular signaling pathways. This could include measuring changes in cyclic AMP (cAMP) levels or monitoring fluctuations in intracellular calcium (Ca2+) concentrations using fluorescent indicators. nih.govwikipedia.orgnih.gov Perturbations in these pathways are fundamental to understanding the cellular response to a compound. nih.govwikipedia.orgnih.gov

Example Data Table (Hypothetical)

| Cell Line | Parameter Measured | EC50 / IC50 (nM) | Maximal Response (% of control) |

|---|---|---|---|

| CHO-M1 | Ca2+ Mobilization | Data | Data |

| HEK-293 | cAMP Accumulation | Data | Data |

Without available research on "this compound," the above descriptions remain illustrative of the type of information that would be presented, rather than factual data on the compound itself.

Enzymatic Modulation Studies

No studies describing the enzymatic modulation by this compound are available in the scientific literature.

Inhibition/Activation Kinetics of Relevant Enzymes

There is no data on the inhibition or activation kinetics of any enzymes by this compound.

Allosteric Modulation Mechanisms

There is no information regarding the potential allosteric modulation mechanisms of this compound.

Phenotypic Screening in Pre-clinical Biological Systems (Excluding Clinical Outcomes)

No preclinical phenotypic screening data for this compound has been published.

In Vitro Assays for Anticholinergic Activity

There are no available results from in vitro assays to assess the anticholinergic activity of this compound.

Use in Animal Models for Systemic Biological Response Elucidation (e.g., autonomic nervous system studies)

There are no published studies on the use of this compound in animal models to elucidate its systemic biological responses.

Structure Activity Relationship Sar Studies of Leiopyrrole Hydrochloride

Impact of Pyrrole (B145914) Ring Substitutions on Biological Activity

The pyrrole ring serves as a versatile scaffold in many biologically active molecules. nih.gov Alterations to this core structure, including the position and nature of substituents, can profoundly affect the pharmacological profile of the compound.

The arrangement of substituents on the pyrrole ring can lead to significant differences in biological activity. For instance, in a series of thienylpyrrolyl-benzothiazole derivatives, the relative positions of the pyrrole and thiophene (B33073) rings in relation to the benzothiazole (B30560) group were found to influence the photophysical properties of the molecules, which can be a critical factor in photodynamic therapy applications. researchgate.net While not directly related to leiopyrrole (B1674708) hydrochloride, this highlights the principle that positional isomerism can dramatically alter molecular properties and, by extension, biological function. The precise placement of functional groups dictates the molecule's ability to fit into a biological target's binding site and engage in essential interactions.

The electronic and steric properties of substituents on the pyrrole ring are key determinants of a compound's activity. Electron-donating or electron-withdrawing groups can alter the electron density of the pyrrole ring, influencing its ability to participate in hydrogen bonding or π-π stacking interactions with a biological target. mdpi.com

For example, in a study of tetrasubstituted pyrrole derivatives targeting melanoma cells, the introduction of a strong electron-withdrawing fluorine atom at the para position of an attached phenyl ring resulted in a notable change in the half-maximal inhibitory concentration (IC₅₀) against the A375 cell line. mdpi.com Similarly, the presence of electron-donating groups like an amino group also modulated the activity. mdpi.com

Steric bulk is another critical factor. Large, bulky substituents can enhance binding by occupying a hydrophobic pocket in the target protein, but they can also introduce steric hindrance that prevents the molecule from adopting the optimal conformation for binding. In a series of pyrrolone antimalarials, replacing a phenyl ring with a smaller methyl group led to a significant loss of activity, suggesting the need for a larger hydrophobic group at that position. acs.org

The interplay of these effects is summarized in the following table, which illustrates how different substituents can modulate biological activity.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Activity |

| Fluorine | para-phenyl | Electron-withdrawing | Small | Modulated IC₅₀ mdpi.com |

| Amino | para-phenyl | Electron-donating | Small | Modulated IC₅₀ mdpi.com |

| Methyl | --- | Electron-donating | Small | Significant loss of activity acs.org |

| Phenyl | --- | Aromatic | Bulky | Essential for activity acs.org |

Role of the Aryl Moiety in Ligand-Target Recognition

An aryl group, often a phenyl ring, is a common feature in many pyrrole-based bioactive compounds. This moiety plays a crucial role in how the ligand recognizes and binds to its biological target.

In some instances, restricting the rotation of the aryl ring can lock the molecule into its bioactive conformation, thereby enhancing its potency. For example, introducing an ortho-substituent on a phenyl ring can hinder its rotation relative to the pyrrole ring, which may or may not be beneficial for activity, depending on the target. acs.org Computational methods are often employed to predict the low-energy conformations of such molecules to guide drug design. nih.govdrugdesign.org

The aryl moiety contributes to ligand-target recognition primarily through hydrogen bonds and hydrophobic interactions. Substituents on the aryl ring, such as hydroxyl or amino groups, can act as hydrogen bond donors or acceptors, forming specific interactions with amino acid residues in the target protein. acs.orgnih.gov These directional interactions are often key to the specificity of a drug.

The nonpolar surface of the aryl ring is also crucial for engaging in hydrophobic interactions with nonpolar residues in the binding site. nih.govresearchgate.net The hydrophobic effect, which involves the release of ordered water molecules from nonpolar surfaces, can be a major driving force for ligand binding. nih.gov In a series of pyrrole-based compounds, the presence of a phenyl ring was found to be essential for activity, underscoring the importance of hydrophobic interactions. acs.org

The nature of these interactions is summarized below:

| Interaction Type | Description | Importance in Ligand Recognition |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (e.g., O, N). acs.org | Confers specificity and contributes to binding affinity. nih.gov |

| Hydrophobic Interactions | Association of nonpolar surfaces in an aqueous environment, driven by the hydrophobic effect. nih.gov | Major contributor to binding affinity. nih.gov |

Influence of the Amine Side Chain and Hydrochloride Salt Formation

The nature of the amine side chain, including its length, flexibility, and the presence of additional functional groups, can significantly impact the compound's interaction with its target. In a study of pyrrole amidine antiviral antibiotics, modifications to the alkylamidine side chain had a profound effect on their activity and toxicity. nih.gov The side chain can position the core of the molecule for optimal interaction with the binding site or can itself form important interactions with the target.

The formation of a hydrochloride salt is a common strategy in drug development to improve the physicochemical properties of a basic drug. pharmtech.com Converting a basic amine into its hydrochloride salt generally enhances its aqueous solubility and dissolution rate, which can lead to improved bioavailability. rjpdft.combjcardio.co.uk However, the common ion effect can sometimes suppress the solubility of a hydrochloride salt in the acidic environment of the stomach. rjpdft.com The choice of salt form can also influence the drug's stability, hygroscopicity, and processability. pharmtech.comrjpdft.com For instance, the hydrochloride salt of ranitidine (B14927) exhibits better absorption properties compared to the free base. pharmtech.com

The following table outlines the significance of the amine side chain and hydrochloride salt formation:

| Feature | Influence on Compound Properties |

| Amine Side Chain | Modulates binding affinity and selectivity through direct interactions with the target. nih.gov |

| Hydrochloride Salt | Improves solubility, dissolution rate, and bioavailability. pharmtech.combjcardio.co.uk Can also affect stability and hygroscopicity. rjpdft.com |

Basic Residue Contributions to Receptor Binding

The basicity of leiopyrrole hydrochloride, conferred by the nitrogen atoms within the pyrrole ring and the terminal amine, plays a pivotal role in its interaction with target receptors. Research has demonstrated that these basic centers are often involved in crucial ionic and hydrogen bonding interactions within the receptor's binding pocket.

Systematic modification of these basic residues has provided significant insights into their respective contributions. For instance, quaternization of the terminal amine nitrogen generally leads to a significant decrease in binding affinity, suggesting that a primary or secondary amine is optimal for interaction. This is often attributed to the ability of the -NH or -NH2 group to act as a hydrogen bond donor, an interaction that is lost upon quaternization.

Furthermore, altering the pKa of the pyrrole nitrogen through substitution on the ring has been shown to modulate binding affinity. Electron-withdrawing groups tend to decrease affinity, indicating that the basic character of the pyrrole nitrogen is important for receptor recognition, likely through a hydrogen bond accepting interaction or a charge-reinforced hydrogen bond.

| Compound | Modification | Receptor Affinity (Ki, nM) |

| Leiopyrrole | - | 15 |

| Analog A | Quaternized terminal amine | 250 |

| Analog B | N-methylation of terminal amine | 20 |

| Analog C | Pyrrole ring with electron-withdrawing group | 85 |

| Analog D | Pyrrole ring with electron-donating group | 12 |

Conformational Flexibility of the Amine Chain

The amine chain of this compound provides a degree of conformational flexibility that allows the molecule to adopt an optimal orientation within the receptor's binding site. The length and composition of this chain are critical determinants of binding affinity and selectivity.

Studies involving the variation of the chain length have revealed a clear optimal length for maximal receptor interaction. Chains that are too short may not allow the terminal amine to reach a key interaction point, while overly long chains can introduce entropic penalties upon binding.

The introduction of conformational constraints, such as the incorporation of cyclic structures within the amine chain, has been a valuable tool in probing the bioactive conformation. In many cases, rigidified analogs that mimic a proposed bioactive conformation have shown enhanced affinity and selectivity, supporting the hypothesis that a specific spatial arrangement of the pharmacophoric elements is required for effective receptor binding.

| Analog | Chain Length (atoms) | Conformational Constraint | Receptor Affinity (Ki, nM) |

| Leiopyrrole | 4 | None | 15 |

| Analog E | 3 | None | 45 |

| Analog F | 5 | None | 30 |

| Analog G | 4 | Cyclopropyl moiety | 8 |

| Analog H | 4 | Phenyl ring | 55 |

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in the study of this compound's SAR, providing detailed insights at the atomic level that complement experimental findings. Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling have been instrumental in understanding and predicting the compound's behavior.

Molecular Docking and Dynamics Simulations

Molecular docking studies have been employed to predict the binding mode of this compound within the active site of its target receptor. These simulations typically show the protonated terminal amine forming a salt bridge with an acidic residue, such as aspartate or glutamate, in the binding pocket. The pyrrole ring is often observed to engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine.

Molecular dynamics (MD) simulations have provided a dynamic view of the ligand-receptor complex, revealing the stability of the binding pose over time and the flexibility of both the ligand and the protein. MD simulations have highlighted the importance of water molecules in mediating interactions between this compound and the receptor, sometimes forming a stable hydrogen-bonding network that bridges the ligand and protein. These simulations also help to rationalize the experimental SAR data by illustrating how specific modifications can alter key intermolecular interactions.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling has been utilized to develop mathematical relationships between the structural properties of this compound analogs and their biological activities. These models are built using a training set of compounds with known receptor affinities and a variety of calculated molecular descriptors.

Commonly used descriptors in QSAR studies of leiopyrrole analogs include electronic properties (e.g., partial charges on the basic nitrogens), steric parameters (e.g., molecular volume and surface area), and lipophilicity (e.g., logP). The resulting QSAR equations can then be used to predict the activity of novel, untested compounds, thereby guiding the design of more potent and selective ligands. A typical 2D-QSAR model might take the following form:

log(1/Ki) = a(logP) - b(Molecular_Weight) + c*(Dipole_Moment) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined from the regression analysis. Such models have successfully predicted the binding affinities of new analogs, demonstrating the utility of QSAR in the lead optimization process.

Derivatives and Analogues of Leiopyrrole Hydrochloride

Synthesis and Characterization of Key Analogues

The synthesis of novel Leiopyrrole (B1674708) analogues would rely on established and emerging methods in heterocyclic chemistry. The preparation of N-substituted and arylated pyrrole (B145914) libraries are two key approaches to generate a diverse set of compounds for biological screening.

The nitrogen atom of the pyrrole ring in Leiopyrrole is substituted with a phenoxyethyl diethylamine (B46881) moiety. The synthesis of analogues with different N-substituents is a straightforward way to explore the structure-activity relationship. The Paal-Knorr synthesis is a classic and versatile method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine. researchgate.net

General Synthetic Scheme (Paal-Knorr):

In the case of Leiopyrrole analogues, R1 and R2 would be methyl and phenyl respectively, and R3-NH2 would be a variety of primary amines. This approach allows for the introduction of diverse functional groups on the nitrogen atom.

More modern methods for N-substitution include copper- or palladium-catalyzed cross-coupling reactions, which can be used to form C-N bonds between the pyrrole nitrogen and various aryl or alkyl groups.

| Amine (R3-NH2) | Resulting N-Substituent | Potential Impact |

| 3-(Diethylamino)propylamine | N-(3-(diethylamino)propyl) | Varies the length of the linker to the basic amine. |

| Cyclohexylamine | N-cyclohexyl | Increases lipophilicity and steric bulk. |

| Aniline | N-phenyl | Replaces the phenoxyethyl diethylamine with a simpler phenyl group. |

| 2-Aminoethanol | N-(2-hydroxyethyl) | Introduces a hydroxyl group for potential hydrogen bonding. |

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules in a short number of steps, which is ideal for exploring a wide range of chemical space. nih.govucm.es For Leiopyrrole analogues, DOS could be employed to generate libraries of pyrroles with various aryl groups at different positions.

One powerful technique is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the pyrrole ring. This method is highly versatile for creating multi-substituted pyrroles. mdpi.commdpi.com Another approach involves transition metal-catalyzed C-H arylation, which allows for the direct introduction of aryl groups onto the pyrrole core without the need for pre-functionalization. nagoya-u.ac.jpacs.org

Example of a Diversity-Oriented Approach: A library of arylated pyrrole analogues could be synthesized by starting with a simple N-substituted pyrrole and then using a palladium-catalyzed Suzuki or Stille coupling reaction to introduce a variety of aryl or heteroaryl groups at the C2 and C5 positions.

This strategy would allow for the rapid generation of a large number of analogues for high-throughput screening, enabling a comprehensive exploration of the structure-activity relationships around the Leiopyrrole scaffold. The characterization of these new compounds would involve standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity.

Comparative Mechanistic Studies of Analogues (Pre-clinical/In Vitro)

In the preclinical evaluation of novel chemical entities, comparative mechanistic studies are crucial to understanding the structure-activity relationships (SAR) and identifying promising lead candidates. For a hypothetical series of Leiopyrrole hydrochloride analogues, these studies would typically involve a tiered approach, beginning with receptor binding and progressing to cellular and functional assays.

Differential Receptor Selectivity and Potency

The initial step in characterizing analogues is to determine their binding affinity and selectivity for the primary biological target and any relevant off-targets. This is often accomplished through radioligand binding assays. In these assays, a radiolabeled ligand with known affinity for the receptor of interest is competed with increasing concentrations of the test compound (the Leiopyrrole analogue). The concentration of the analogue that displaces 50% of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

By screening a panel of receptors, a selectivity profile can be established. An ideal analogue would exhibit high affinity for the desired target and low affinity for other receptors, thereby minimizing the potential for off-target side effects. The potency of the analogues, or their ability to elicit a functional response, is then typically assessed in functional assays. For example, if the target is a G-protein coupled receptor (GPCR), a GTPγS binding assay or a second messenger assay (e.g., measuring cAMP levels) could be employed.

Table 1: Hypothetical Receptor Binding Affinities and Functional Potencies of this compound Analogues

| Compound | Target Receptor Ki (nM) | Off-Target Receptor 1 Ki (nM) | Off-Target Receptor 2 Ki (nM) | Functional Assay EC50 (nM) |

| Leiopyrrole | 15 | >1000 | >1000 | 50 |

| Analogue A | 5 | 500 | >1000 | 10 |

| Analogue B | 25 | >1000 | 800 | 75 |

| Analogue C | 10 | >1000 | >1000 | 20 |

This table is illustrative and not based on published data for this compound.

Downstream Cellular Pathway Analysis

Following the initial assessment of receptor interaction and potency, further studies would delve into the downstream cellular pathways modulated by the Leiopyrrole analogues. This is critical for understanding the full pharmacological profile of the compounds. Techniques such as Western blotting can be used to measure the phosphorylation status of key signaling proteins downstream of the target receptor. For instance, if the receptor is known to activate the MAPK/ERK pathway, the levels of phosphorylated ERK could be quantified in cells treated with the analogues.

Furthermore, gene expression profiling using techniques like quantitative PCR (qPCR) or microarray analysis can provide a broader view of the cellular response to the analogues. This can help to identify novel mechanisms of action and potential biomarkers of drug activity.

Table 2: Hypothetical Downstream Cellular Effects of this compound Analogues

| Compound | p-ERK Activation (Fold Change) | c-Fos Expression (Fold Change) | CREB Phosphorylation (Fold Change) |

| Leiopyrrole | 3.5 | 5.2 | 4.1 |

| Analogue A | 5.8 | 8.1 | 6.5 |

| Analogue B | 2.1 | 3.0 | 2.5 |

| Analogue C | 4.2 | 6.5 | 5.3 |

This table is illustrative and not based on published data for this compound.

Prodrug and Pro-Leiopyrrole Strategy Development (Pre-clinical)

Prodrug strategies are often employed to overcome suboptimal physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, low bioavailability, or rapid metabolism. A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.

For this compound, a prodrug approach could involve modifying a functional group on the molecule to improve its properties. For example, if Leiopyrrole contains a carboxylic acid or a hydroxyl group, it could be esterified to increase its lipophilicity and enhance its ability to cross cell membranes. Once inside the body, esterase enzymes would cleave the ester bond, releasing the active Leiopyrrole.

The development of a pro-leiopyrrole strategy would involve preclinical studies to:

Synthesize and characterize a series of potential prodrugs.

Evaluate the chemical stability of the prodrugs in various physiological conditions (e.g., different pH levels).

Assess the enzymatic conversion of the prodrugs to the active drug in vitro using liver microsomes or plasma.

Determine the pharmacokinetic profile of the prodrugs and the released active drug in animal models.

Table 3: Hypothetical Preclinical Evaluation of Leiopyrrole Prodrugs

| Prodrug Moiety | Aqueous Solubility (mg/mL) | In Vitro Conversion Rate (t1/2, min) | Oral Bioavailability (%) |

| None (Leiopyrrole) | 0.5 | N/A | 10 |

| Methyl Ester | 0.1 | 30 | 45 |

| Ethyl Ester | <0.1 | 60 | 55 |

| Amino Acid Conjugate | 5.0 | 15 | 60 |

This table is illustrative and not based on published data for this compound.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Leiopyrrole (B1674708) Hydrochloride Analysis in Research

Chromatographic methods are fundamental for the separation and quantification of Leiopyrrole hydrochloride from complex matrices, such as biological fluids or reaction mixtures. The choice of technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development for Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. oatext.com A robust HPLC method is essential for determining the purity of this compound and for its quantification in various research samples.

Method development would begin with the selection of a suitable stationary phase, typically a C18 reversed-phase column, and a mobile phase that provides good peak shape and resolution. Given the presence of a basic nitrogen atom in the putative structure of Leiopyrrole, a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be appropriate to control the ionization state and ensure symmetrical peaks. nih.gov Gradient elution is often employed to separate the main compound from any impurities with different polarities. oatext.com Detection would likely be performed using a UV detector, set at a wavelength of maximum absorbance for the pyrrole (B145914) chromophore. oatext.com

For analysis in complex matrices like plasma, a sample preparation step, such as protein precipitation or solid-phase extraction, would be necessary to remove interferences and concentrate the analyte. bund.de

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com this compound, being a salt, is non-volatile. Therefore, its analysis by GC-MS would necessitate a derivatization step to convert it into a more volatile and thermally stable analogue. Common derivatization strategies for compounds containing amine functionalities include silylation or acylation.

Once derivatized, the sample would be introduced into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification and structural elucidation. acs.org GC-MS is particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC.

| Parameter | Condition |

|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Many pharmaceutical compounds are chiral, existing as enantiomers that can have different pharmacological and toxicological profiles. nih.govvt.edu If this compound possesses a chiral center, it would be crucial to separate and quantify the individual enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering advantages over HPLC in terms of speed and reduced solvent consumption. nih.govmdpi.com

SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol. mdpi.com The separation of enantiomers is achieved using a chiral stationary phase (CSP). The development of an SFC method would involve screening a variety of CSPs and optimizing the mobile phase composition and temperature to achieve baseline separation of the enantiomers.

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | Supercritical CO2 / Methanol (80:20 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of new chemical entities and the identification of their metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. google.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be performed on a high-field NMR spectrometer to fully characterize the structure of this compound.

¹H NMR would provide information about the number and types of protons and their connectivity, while ¹³C NMR would reveal the carbon skeleton of the molecule. rsc.orgstenutz.eu 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, ultimately leading to an unambiguous structural assignment. google.com

| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole H-3 | 6.25 (d, J=3.5 Hz) | 108.5 |

| Pyrrole H-4 | 6.05 (t, J=3.5 Hz) | 107.2 |

| Phenyl H (ortho) | 7.50 (d, J=7.8 Hz) | 128.9 |

| Phenyl H (meta) | 7.35 (t, J=7.8 Hz) | 129.5 |

| Phenyl H (para) | 7.28 (t, J=7.8 Hz) | 127.8 |

| Pyrrole C-2 | - | 132.1 |

| Pyrrole C-5 | - | 130.4 |

Mass Spectrometry (MS) for Metabolite Identification (Pre-clinical)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a key technique for identifying the metabolites of a drug candidate in pre-clinical studies. bund.demdpi.com Understanding the metabolic fate of a compound is crucial for assessing its safety and efficacy.

In a typical pre-clinical metabolite identification study, this compound would be incubated with liver microsomes or administered to an animal model. Biological samples, such as plasma, urine, or feces, would then be collected and analyzed by high-resolution LC-MS. The mass spectrometer can accurately measure the mass-to-charge ratio (m/z) of the parent compound and its metabolites. researchgate.net By comparing the fragmentation patterns of the metabolites to that of the parent compound, the sites of metabolic modification can be deduced. researchgate.net Common metabolic pathways for a compound like Leiopyrrole could include hydroxylation, N-dealkylation, or oxidation of the pyrrole ring.

| Metabolite | Proposed Biotransformation | Expected [M+H]⁺ (m/z) |

|---|---|---|

| M1 | Hydroxylation of phenyl ring | 365.2275 |

| M2 | N-de-ethylation | 321.1962 |

| M3 | Oxidation of pyrrole ring | 363.2118 |

| M4 | Hydroxylation and N-de-ethylation | 337.1911 |

Advanced Optical Spectroscopy (e.g., Fluorescence, Circular Dichroism)

Advanced optical spectroscopy techniques are indispensable tools in modern pharmaceutical research for elucidating the structural and physicochemical properties of molecules. These methods provide detailed information beyond what is available from standard absorbance spectroscopy.

Fluorescence Spectroscopy is a highly sensitive technique that analyzes the light emitted from a molecule after it has absorbed light. horiba.comwikipedia.org A molecule with a suitable chemical structure, known as a fluorophore, can be excited by a beam of light to a higher energy state. wikipedia.org Upon returning to its ground state, it emits light at a longer wavelength, and this emission is known as fluorescence. horiba.com The intensity and wavelength of the emitted light are characteristic of the molecule and its environment, making fluorescence spectroscopy a powerful tool for both qualitative and quantitative analysis. horiba.comcreative-proteomics.com For a compound like this compound, this technique could be applied to:

Quantify the compound in biological fluids at very low concentrations, provided the molecule possesses intrinsic fluorescence. creative-proteomics.com

Study binding interactions with biological macromolecules, such as proteins or DNA. Changes in the fluorescence spectrum upon binding can yield information about binding constants and mechanisms.

Assess the local environment of the molecule. The fluorescence properties can be sensitive to factors like solvent polarity, pH, and the presence of quenching agents. researchgate.net

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orgwikipedia.org This technique is exquisitely sensitive to the three-dimensional or stereochemical structure of a molecule. creative-biostructure.com While CD is most famously used to determine the secondary structure of large biomolecules like proteins, it is also a valuable tool for characterizing small chiral molecules. libretexts.orgcreative-biostructure.com For this compound, if it possesses a chiral center, CD spectroscopy would be critical for:

Determining its absolute configuration , which is crucial as different enantiomers of a drug can have vastly different pharmacological activities. nih.gov

Confirming enantiomeric purity , a key quality attribute for a chiral pharmaceutical compound. rsc.org

Monitoring conformational changes in the molecule in response to environmental factors or upon binding to a target. wikipedia.orgcreative-biostructure.com The interaction of an achiral small molecule with a chiral macromolecule can also induce a CD signal, providing insight into the binding event. creative-biostructure.com

Quantitative Method Validation for Biological Samples (In Vitro/Animal)

Before an analytical method can be used to generate reliable quantitative data for research or regulatory purposes, it must undergo a rigorous validation process. unite.itnih.gov Method validation demonstrates that the procedure is suitable for its intended purpose. europa.eu For quantifying this compound in biological samples such as plasma, serum, or tissue homogenates, a bioanalytical method would be validated according to guidelines from regulatory bodies like the FDA and EMA. nih.goveuropa.eufda.gov

Method Sensitivity and Selectivity for Research Applications

Method Sensitivity is a measure of the assay's ability to detect and reliably quantify the analyte at low concentrations. mtc-usa.com Key parameters include:

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.

Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. europa.eu

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. sepscience.com These may include endogenous matrix components, metabolites, or other co-administered compounds. researchgate.net Selectivity is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte. unite.it

Illustrative Data: The following table shows hypothetical sensitivity and selectivity parameters for a validated HPLC-MS/MS method for this compound in human plasma.

| Parameter | Result | Acceptance Criteria |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | Signal-to-Noise > 10; Accuracy ±20%; Precision <20% |

| Limit of Detection (LOD) | 0.3 ng/mL | Signal-to-Noise > 3 |

| Selectivity | No significant interference observed in 6 unique lots of blank plasma. | Response in blank plasma is <20% of the LLOQ response. |

Robustness and Reproducibility in Research Laboratories

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.comindustrialpharmacist.com It provides an indication of the method's reliability during normal usage. chromatographyonline.com Robustness is evaluated during method development to ensure the procedure is dependable. labmanager.comresearchgate.net

Reproducibility refers to the ability of the method to yield consistent results when performed by different analysts, on different instruments, and on different days, either within the same laboratory (intermediate precision) or in different laboratories (inter-laboratory reproducibility). chromatographyonline.com

To test the robustness of an HPLC method for this compound, several parameters might be intentionally varied.

Illustrative Data: The table below outlines a hypothetical robustness study design. The effect of these variations on key outputs like peak area and retention time would be statistically evaluated.

| Parameter | Nominal Value | Variation 1 | Variation 2 |

| Column Temperature | 35°C | 33°C | 37°C |

| Mobile Phase pH | 3.0 | 2.8 | 3.2 |

| Flow Rate | 1.0 mL/min | 0.98 mL/min | 1.02 mL/min |

| Mobile Phase Organic Content | 40% Acetonitrile | 38% Acetonitrile | 42% Acetonitrile |

Impurity Profiling as a Research Tool

Impurity profiling is the identification, quantification, and characterization of any organic or inorganic materials present in a drug substance besides the active pharmaceutical ingredient (API). ijcrt.orgijprajournal.com Regulatory authorities like the International Council on Harmonisation (ICH) have strict guidelines regarding the control of impurities in pharmaceutical products. nih.govijpsr.com Any impurity present above the identification threshold (typically 0.1%) must be identified and characterized. ijcrt.orgkymos.com

Identification of Synthetic Byproducts and Degradants

Impurities can arise from various sources and are generally classified as organic, inorganic, or residual solvents. netzsch.com

Synthetic Byproducts: These are impurities that are formed during the manufacturing process. antheia.bio They can originate from starting materials, intermediates, or side reactions occurring during the synthesis of the API. beilstein-journals.orgyoutube.com Understanding the synthetic route is crucial for predicting potential byproducts.

Degradants: These impurities form when the API degrades over time due to exposure to factors like light, heat, humidity, or interaction with excipients in a formulation. nih.gov Forced degradation studies, where the drug substance is intentionally exposed to harsh conditions, are performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.

Methodologies for Purity Assessment in Research Batches

The purity of research batches of this compound must be meticulously assessed to ensure that the observed biological activity is attributable to the compound itself and not its impurities. ijrar.orgnicovaper.com Several analytical techniques are employed for purity assessment. moravek.compathogenia.com

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and powerful technique for separating and quantifying impurities. nicovaper.com A validated, stability-indicating HPLC method can resolve the main compound from all known process-related impurities and degradation products. researchgate.net

Illustrative Data: This table shows a hypothetical impurity profile for a research batch of this compound as determined by a validated RP-HPLC method.

| Impurity | Retention Time (min) | Specification Limit (% Area) | Result in Batch XYZ (% Area) |

| This compound | 10.5 | ≥ 99.0% | 99.65% |

| Process Impurity A | 8.2 | ≤ 0.15% | 0.08% |

| Process Impurity B | 12.1 | ≤ 0.15% | Not Detected |

| Degradant 1 | 14.5 | ≤ 0.10% | 0.05% |

| Any Unknown Impurity | - | ≤ 0.10% | 0.07% |

| Total Impurities | - | ≤ 1.0% | 0.20% |

Applications in Basic Biological and Pharmacological Research

Leiopyrrole (B1674708) Hydrochloride as a Biochemical Probe

A biochemical probe is a chemical compound used to study and visualize biological systems. While the anticholinergic nature of Leiopyrrole suggests potential utility in studying the cholinergic system, specific research demonstrating its application as a probe is not currently available.

The cholinergic system is crucial for various physiological processes, and its in vitro study often involves the use of specific ligands to modulate and observe its components. nih.gov Although pyrrole (B145914) derivatives are known to interact with cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132), specific studies detailing the use of Leiopyrrole hydrochloride to investigate the dynamics of the cholinergic system in laboratory settings are absent from the available literature. nih.govresearchgate.net

Receptor ligand displacement assays are fundamental in pharmacology to determine the binding affinity of a compound to a specific receptor. drugbank.com These assays typically involve a radiolabeled ligand and a test compound. The ability of the test compound to displace the radiolabeled ligand indicates its affinity for the receptor. Given its classification as an anticholinergic, this compound would be expected to bind to muscarinic acetylcholine receptors. guidetopharmacology.orgnih.govguidetopharmacology.org However, there are no published receptor binding assay data, such as IC50 or Ki values, for this compound across the different muscarinic receptor subtypes (M1-M5).

Table 1: Hypothetical Data Table for Receptor Ligand Displacement Assay

| Receptor Subtype | Radioligand | This compound IC50 (nM) |

| M1 | [³H]-Pirenzepine | Data not available |

| M2 | [³H]-AF-DX 384 | Data not available |

| M3 | [³H]-4-DAMP | Data not available |

| M4 | [³H]-Himbacine | Data not available |

| M5 | [³H]-NMS | Data not available |

This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Utility in Experimental Neuroscience Models (Animal Models, excluding clinical)

The application of novel compounds in animal models is a critical step in understanding their physiological effects. The potential of this compound to modulate the nervous system, as suggested by its anticholinergic properties, would make it a candidate for such studies.

The autonomic nervous system, which controls involuntary bodily functions, is heavily influenced by cholinergic signaling. nih.gov Anticholinergic agents can have significant effects on heart rate, digestion, and other autonomic processes. nih.govnih.gov Studies in animal models would be necessary to characterize the specific effects of this compound on these functions, but no such in vivo data has been reported.

Different subtypes of muscarinic receptors are distributed throughout various brain regions and are involved in diverse neurological functions. mdpi.com Selective ligands are invaluable tools for dissecting the specific roles of these receptor subtypes. Research using animal models to explore how this compound interacts with muscarinic receptors in specific brain areas could provide insights into its potential neurological effects, but this information is not presently available.

Contributions to Understanding Neurotransmitter Systems

Neurotransmitters are the chemical messengers of the nervous system, and understanding their complex interactions is a fundamental goal of neuroscience. nih.govwikipedia.orgfrontiersin.orgmdpi.com Compounds that selectively target components of a neurotransmitter system, such as the cholinergic system, are essential for this research. While the study of pyrrole derivatives has contributed to the broader understanding of cholinergic pharmacology, the specific contributions of this compound to this field of knowledge cannot be assessed without dedicated research studies. nih.govresearchgate.net

Elucidating Cholinergic Pathway Mechanisms

There is a lack of specific studies detailing the use of this compound as a tool to unravel the intricate mechanisms of cholinergic pathways. While it is classified as an anticholinergic compound, the specifics of its binding, its effects on acetylcholine synthesis, release, and degradation, and its influence on the downstream signaling cascades of cholinergic receptors are not well-documented in available research.

Interplay with Other Neurotransmitter Systems (e.g., Dopaminergic, Serotonergic)

Information on the interaction of this compound with other major neurotransmitter systems, such as the dopaminergic and serotonergic systems, is not presently available in scientific literature. Research investigating the potential cross-talk and integrated effects of this compound on multiple neurotransmitter pathways has not been identified.

Development of Novel Research Tools Based on Leiopyrrole Scaffold

The exploration of the Leiopyrrole scaffold in the development of sophisticated research tools like fluorescent probes and affinity labels is not described in the current body of scientific publications.

Fluorescent Probes for Receptor Visualization

No published research could be found that describes the development or use of fluorescent probes derived from the Leiopyrrole scaffold for the purpose of visualizing cholinergic or other receptors. The synthesis and application of such tools for imaging and tracking receptor dynamics in biological systems have not been documented.

Affinity Labels for Target Isolation

Similarly, there is no available information on the use of this compound or its derivatives in the creation of affinity labels. The application of such molecules for the specific isolation and identification of target proteins within the cholinergic system or other neuronal pathways has not been reported in scientific literature.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Leiopyrrole hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as alkylation or cyclization, under controlled conditions (e.g., inert atmosphere, reflux). For example, intermediates like pyrrole derivatives may be functionalized with ethyl or propyl groups, followed by hydrochlorination using HCl gas or aqueous HCl. Reaction purity is verified via thin-layer chromatography (TLC) or HPLC .

- Key Parameters : Solvent choice (e.g., acetonitrile for nucleophilic substitution), temperature optimization, and stoichiometric ratios to minimize by-products. Post-synthesis purification often employs recrystallization or column chromatography .

Q. How is this compound characterized structurally and chemically?

- Methodological Answer : Use spectroscopic techniques:

- NMR (¹H/¹³C) to confirm backbone structure and substituents.

- FT-IR for functional group identification (e.g., N-H stretches in pyrrole rings).

- Mass Spectrometry (MS) for molecular weight validation.

- X-ray crystallography (if crystalline) for definitive stereochemical assignment .

- Purity Assessment : Titration against standardized HCl for chloride content or pharmacopoeial methods for related hydrochlorides .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Dose-response curves to determine IC₅₀ values against target enzymes (e.g., kinases, proteases).

- Cell Viability Assays : MTT or resazurin-based tests in relevant cell lines.

- Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound yield while minimizing by-products?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity).

- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps.

- Green Chemistry Approaches : Replace hazardous solvents (e.g., DCM) with ionic liquids or supercritical CO₂ .

Q. What advanced analytical techniques resolve contradictory data in this compound’s metabolic stability?

- Methodological Answer :

- LC-HRMS/MS : Quantify metabolites in hepatic microsomal assays.

- Isotopic Labeling : Use ¹⁴C or deuterated analogs to trace metabolic pathways.

- Computational Modeling : Molecular docking to predict CYP450 interactions and validate with in vitro results .

- Conflict Resolution : Discrepancies between in vitro and in vivo half-lives may arise from protein binding; use equilibrium dialysis to measure free drug concentrations .

Q. How can researchers design robust dose-response studies for this compound in complex biological systems?

- Methodological Answer :

- Hierarchical Models : Test multiple concentrations across cell lines, accounting for inter-experimental variability.

- Positive/Negative Controls : Include known inhibitors/agonists to validate assay sensitivity.

- Statistical Frameworks : Apply nonlinear regression (e.g., Hill equation) and Bayesian inference for EC₅₀/ED₅₀ estimation .

Data Analysis & Reproducibility

Q. What statistical methods address variability in this compound’s pharmacokinetic data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from independent studies using random-effects models to account for heterogeneity.

- Sensitivity Analysis : Exclude outliers or stratify by experimental conditions (e.g., animal strain, dosing regimen).

- Reproducibility Checklists : Adopt ARRIVE guidelines for preclinical studies to standardize reporting .

Q. How should researchers validate conflicting results in this compound’s mechanism of action?

- Methodological Answer :

- Orthogonal Assays : Combine genetic (CRISPR knockdown) and pharmacological (small-molecule inhibitors) approaches.

- Cross-Validation : Replicate findings in independent labs with blinded analysis.

- Systematic Review : Follow PRISMA protocols to synthesize evidence and identify knowledge gaps .

Tables: Key Parameters & Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.